N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

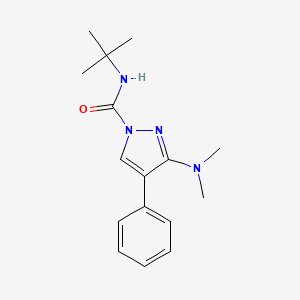

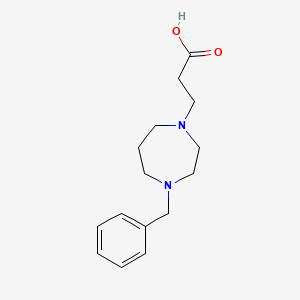

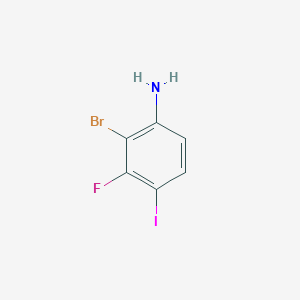

“N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide” is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.255. It is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

Isoxazole derivatives, including “N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide”, can be synthesized via a one-pot green approach . This method is environmentally benign, high yielding, and easy to implement, making it an efficient technique for synthesizing a wide array of significant substructures for drug discovery and design .Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be characterized by various methods such as IR, 1H NMR, 13C NMR, CHN analysis, and single-crystal X-ray Crystallography . Density Functional Theory (DFT) analysis can be used to study the electronic structure of molecules and analyze chemical reactivity descriptors .Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives can be analyzed using the B3LYP methodology with a 6–311+ G (d, p) basis set . This allows for the calculation of properties such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ), and electrophilicity (ω) from the levels of the predicted frontier molecular orbitals and their energy gap .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide , have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The inclusion of the furan nucleus in the compound’s structure contributes to its therapeutic efficacy, inspiring the development of innovative antibacterial agents to combat microbial resistance .

Antifungal and Antiviral Properties

The compound’s furan moiety is associated with antifungal and antiviral activities. This makes it a candidate for the development of new treatments targeting fungal infections and viral pathogens. Its effectiveness in these areas could lead to advancements in managing diseases caused by these microorganisms .

Anticancer Potential

Isoxazole derivatives, which are part of the compound’s structure, have shown promise in anticancer research. Their ability to interfere with the growth of cancer cells can be harnessed to develop novel anticancer drugs. The compound’s specific interactions with cellular targets may provide insights into new therapeutic strategies .

Antioxidant Effects

The oxidative stress response in cells can be modulated by compounds like N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide . Its potential antioxidant effects could be beneficial in preventing or treating conditions associated with oxidative damage, such as neurodegenerative diseases .

Anti-inflammatory and Analgesic Uses

The compound’s structural components suggest potential anti-inflammatory and analgesic applications. By modulating inflammatory pathways and pain perception, it could contribute to the development of new medications for chronic pain and inflammatory disorders .

Antimicrobial Resistance Research

Given the rise of antimicrobial resistance, the compound’s efficacy in this area is of significant interest. It could serve as a lead compound in the design of new drugs that retain their effectiveness against resistant strains of microbes .

Supramolecular Chemistry

The compound’s ability to form polymorphs and engage in supramolecular interactions makes it a valuable subject for research in supramolecular chemistry. Understanding its crystallization mechanisms can inform the design of materials with desired properties .

Drug Design and Development

The flexibility and reactivity of the compound’s furan and isoxazole rings make it a versatile building block in drug design. Its structural features can be exploited to create drugs with specific pharmacological profiles, addressing a wide range of therapeutic needs .

Mécanisme D'action

Target of Action

It’s worth noting that isoxazole derivatives, which this compound is a part of, have been found to exhibit potent antioxidant and antibacterial activities . They have been used against bacterial strains such as S. aureus and E. coli .

Mode of Action

Isoxazole derivatives have been known to interact with their targets to exert their antibacterial and antioxidant effects . More research is needed to elucidate the exact interaction of this compound with its targets.

Biochemical Pathways

Given the antibacterial and antioxidant activities of isoxazole derivatives , it can be inferred that the compound may affect pathways related to these activities.

Result of Action

Isoxazole derivatives have been reported to exhibit antibacterial and antioxidant activities , suggesting that this compound may have similar effects.

Action Environment

A study on a related compound, n-(5-methylisoxazol-3-yl)malonamide, suggests that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could potentially apply to N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide as well.

Orientations Futures

Isoxazole and its derivatives have immense importance due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Propriétés

IUPAC Name |

N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-9-8-10(17-14-9)4-2-6-13-12(15)11-5-3-7-16-11/h3,5,7-8H,2,4,6H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMIQEVAJIEIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-Nitrophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2880689.png)

![N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2880700.png)

![N-{4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2880705.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2880708.png)

![1-(4-Bromo-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2880709.png)